molecular formula C21H18N4O2 B4749070 5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4749070
M. Wt: 358.4 g/mol
InChI Key: NWXVFDFUNOQVDJ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:

    Starting Materials: An azide derivative and an alkyne derivative.

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate.

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Temperature: Room temperature to 60°C.

    Reaction Time: 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvent and catalyst may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its triazole ring is known for antimicrobial and antifungal properties, and preliminary studies suggest it may be effective against certain bacterial and fungal infections.

Industry

In the industrial sector, this compound is used in the development of new materials. Its ability to undergo various chemical reactions makes it useful in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with protein targets through hydrogen bonding and hydrophobic interactions, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the furan and phenylethyl groups.

    5-(Furan-2-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the phenyl and phenylethyl groups.

    1-Phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the furan group.

Uniqueness

The uniqueness of 5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups. The presence of the furan ring, phenyl group, and phenylethyl group provides a unique set of chemical properties and biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

5-(furan-2-yl)-1-phenyl-N-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(22-14-13-16-8-3-1-4-9-16)19-20(18-12-7-15-27-18)25(24-23-19)17-10-5-2-6-11-17/h1-12,15H,13-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXVFDFUNOQVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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